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Compound of Interest

Compound Name: ent-Heronamide C

Cat. No.: B12417941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of ent-Heronamide C, an enantiomer of the naturally occurring Heronamide C. This

document is intended to guide researchers in the fields of organic synthesis, medicinal

chemistry, and drug development in replicating and potentially improving upon the established

synthetic route. The provided protocols are based on the work published by Kanoh and

colleagues, who have successfully achieved the total synthesis of this complex macrolactam.

Introduction
Heronamide C is a polyene macrolactam with significant biological activity, including potent

antifungal properties. Its proposed mode of action involves interaction with cell membrane

lipids, leading to perturbations in membrane structure and function. The synthesis of its

enantiomer, ent-Heronamide C, is crucial for structure-activity relationship (SAR) studies and

for elucidating the stereochemical requirements for its biological activity. The total synthesis

described herein employs a convergent and modular strategy, which involves the synthesis of

two key fragments, a C1-C13 fragment (ent-9) and a C14-C27 fragment (12), followed by their

coupling and subsequent macrolactamization.

Retrosynthetic Analysis and Strategy
The synthetic strategy for ent-Heronamide C is a convergent approach, which enhances

efficiency by allowing for the parallel synthesis of complex fragments that are later combined.
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The key disconnection points are the C13-C14 amide bond and the C1-C27 ester linkage,

leading to two major fragments.

A simplified retrosynthetic analysis is depicted below. The final macrolactam is envisioned to be

formed via an intramolecular amide bond formation. The linear precursor for this cyclization is

assembled through a Stille cross-coupling reaction between the vinyl iodide of the C14-C27

fragment and a vinyl stannane derived from the C1-C13 fragment. The C1-C13 fragment (ent-

9) is synthesized from D-ribose, while the C14-C27 fragment (12) is derived from

homoallylamine.
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Caption: Retrosynthetic analysis of ent-Heronamide C.

Experimental Protocols
The following protocols are adapted from the supplementary information of the publication by

Kanoh et al. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen)

with anhydrous solvents unless otherwise noted.
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Synthesis of C1-C13 Fragment (ent-9)
The synthesis of the C1-C13 fragment, ent-9, commences from D-ribose and involves multiple

steps of protection, oxidation, and olefination to construct the required stereocenters and

functional groups.

(Note: The detailed multi-step synthesis of the fragments is complex and involves numerous

intermediates. For the purpose of these notes, the key final steps of the overall synthesis are

presented. Researchers are directed to the primary literature for the detailed synthesis of the

fragments.)

Synthesis of C14-C27 Fragment (12)
The C14-C27 fragment 12 is synthesized from a chiral homoallylamine derivative. The

synthesis involves stereoselective additions, functional group manipulations, and the

introduction of the vinyl iodide moiety required for the subsequent coupling reaction.

(Note: As with the C1-C13 fragment, the detailed multi-step synthesis of this fragment is

extensive. The primary literature should be consulted for the specific procedures.)

Key Coupling and Cyclization Steps
1. Stille Coupling of Fragments ent-9 and 12 to afford compound 31

To a solution of C1-C13 fragment ent-9 and C14-C27 fragment 12 in anhydrous THF are

added Pd₂(dba)₃, Ph₃As, and LiCl.

The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored

by TLC).

Upon completion, the reaction is quenched with saturated aqueous KF solution and stirred

for 30 minutes.

The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to afford the coupled

product 31.

2. Macrolactamization to form TES-protected ent-Heronamide C (32)

The linear precursor 31 is first treated with DBU in CH₂Cl₂ to remove the Fmoc protecting

group.

After completion of the deprotection, the solvent is removed in vacuo.

The resulting amine is dissolved in a large volume of THF, and HATU and DIPEA are added.

The reaction mixture is stirred at room temperature, and the progress of the

macrolactamization is monitored by TLC.

Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl

acetate and water.

The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over

anhydrous Na₂SO₄, and concentrated.

The crude product is purified by column chromatography to yield the TES-protected

macrolactam 32.

3. Deprotection to afford ent-Heronamide C

To a solution of TES-protected ent-Heronamide C (32) in THF at 0 °C is added TBAF (1M in

THF).

The reaction is stirred at 0 °C and monitored by TLC.

Once the reaction is complete, it is quenched with saturated aqueous NH₄Cl.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried, and concentrated.

The final product, ent-Heronamide C, is purified by preparative HPLC.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12417941?utm_src=pdf-body
https://www.benchchem.com/product/b12417941?utm_src=pdf-body
https://www.benchchem.com/product/b12417941?utm_src=pdf-body
https://www.benchchem.com/product/b12417941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table summarizes the yields for the key final steps in the total synthesis of ent-
Heronamide C.

Step Reactants Product Yield (%)

Stille Coupling ent-9 and 12 Coupled Product 31 40

Macrolactamization (2

steps)
Coupled Product 31

TES-protected ent-

Heronamide C 32
53

TES Deprotection
TES-protected ent-

Heronamide C 32
ent-Heronamide C 90

Biological Activity
ent-Heronamide C has been evaluated for its antifungal activity against various yeast strains.

The data reveals important insights into the stereochemical requirements for its biological

function.

Organism/Cell Line
IC₅₀ (µM) for ent-
Heronamide C

IC₅₀ (µM) for Heronamide C
(for comparison)

S. pombe (wild type) 0.26 ~0.026

S. pombe erg2Δ mutant 0.44 Not reported

S. pombe erg31Δ erg32Δ 0.38 Not reported

The data indicates that while ent-Heronamide C retains potent antifungal activity, it is

approximately 10-fold less potent than the natural enantiomer, Heronamide C, suggesting that

chiral recognition plays a significant role in its interaction with cellular targets.[1]

Experimental Workflow and Signaling Pathway
The overall workflow of the total synthesis and the proposed mechanism of action of

Heronamides are illustrated in the following diagrams.
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Caption: Total synthesis workflow for ent-Heronamide C.
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Caption: Proposed mode of action of Heronamides.

Conclusion
The total synthesis of ent-Heronamide C provides a valuable platform for further investigation

into the biological activities of the heronamide class of natural products. The modular strategy

allows for the synthesis of analogs for detailed SAR studies, which could lead to the

development of new antifungal agents with improved efficacy and selectivity. The provided
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protocols serve as a detailed guide for researchers aiming to explore the chemical and

biological landscape of these fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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